molecular formula C17H17ClN4O2 B3788160 N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-N,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide

N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-N,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B3788160
M. Wt: 344.8 g/mol
InChI Key: FKTQNQIWVATJFF-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its binding affinity with various enzymes and proteins .


Molecular Structure Analysis

The benzimidazole core consists of a fused benzene and imidazole ring. In your compound, various substituents are attached to this core, including a chloro group on the 5-position of the benzimidazole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of your compound would depend on the specific substituents present. Generally, benzimidazole compounds are solid at room temperature .

Mechanism of Action

Many benzimidazole derivatives exhibit biological activity. For example, some benzimidazole compounds are known to have antiparasitic effects by binding to the protein tubulin, inhibiting microtubule formation and thus disrupting cell division .

Safety and Hazards

The safety and hazards associated with a specific benzimidazole derivative would depend on its particular structure and properties. Some benzimidazole compounds can be harmful if swallowed .

Future Directions

Benzimidazole derivatives are a focus of ongoing research due to their wide range of biological activities. Future research may explore new synthetic methods, novel derivatives, and additional biological applications .

Properties

IUPAC Name

N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-N,4,6-trimethyl-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2/c1-9-6-10(2)19-16(23)15(9)17(24)22(3)8-14-20-12-5-4-11(18)7-13(12)21-14/h4-7H,8H2,1-3H3,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTQNQIWVATJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(=O)N(C)CC2=NC3=C(N2)C=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-N,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-N,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-N,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-N,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-N,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-N,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide

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